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Cyclooct-2-en-1-amine

Cat. No.: B11735013
M. Wt: 125.21 g/mol
InChI Key: XMOAPRFICOTZFP-UHFFFAOYSA-N
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Description

Context within Unsaturated Cyclic Amine Chemistry

Unsaturated cyclic amines are organic compounds where a nitrogen atom is part of a ring structure that also contains at least one carbon-carbon double bond. These compounds are important in both synthetic and biological chemistry, forming the core of many pharmaceuticals and natural products. youtube.commdpi.com The defining characteristic of a cyclic amine is the incorporation of the nitrogen atom into a cyclic framework, which can be saturated (containing only single bonds) or unsaturated. youtube.com

The chemical properties of amines, such as basicity and nucleophilicity, are influenced by the lone pair of electrons on the nitrogen atom. unacademy.comlibretexts.org In unsaturated cyclic amines, the presence and position of the double bond can affect the molecule's conformation, reactivity, and electronic properties. rsc.org For instance, the double bond can participate in various addition and cycloaddition reactions, while the amine group can undergo reactions typical of primary amines, such as acylation and alkylation. organic-chemistry.org The interplay between these two functional groups within the cyclic structure allows for complex molecular architectures to be synthesized. rsc.org

Strategic Importance of the Cyclooctane (B165968) Scaffold in Organic Synthesis

The cyclooctane ring, the saturated core of cyclooctene (B146475) derivatives, is a key structural unit in a wide array of complex natural products, including terpenoids and alkaloids. caltech.edunih.gov Its presence in these bioactive molecules has made the development of synthetic strategies to construct eight-membered rings a significant focus in organic chemistry. researchgate.net

The conformational complexity of the cyclooctane ring presents both challenges and opportunities for chemists. caltech.edu Unlike smaller, more rigid rings, the eight-membered ring is highly flexible, with the boat-chair conformation being the most stable. caltech.edu This flexibility can be harnessed to control the stereochemical outcome of reactions, making the cyclooctane scaffold a valuable template for building intricate three-dimensional structures. Furthermore, cyclooctane derivatives serve as starting materials for constructing other complex frameworks, such as the bicyclo[3.3.0]octane (diquinane) system, which is found in numerous biologically active compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B11735013 Cyclooct-2-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooct-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOAPRFICOTZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclooct 2 En 1 Amine and Analogues

Direct Synthetic Routes to Cyclooct-2-en-1-amine

Direct synthesis of this compound can be achieved through established organic reactions that introduce an amine group onto a pre-formed cyclooctene (B146475) skeleton. Two primary methods have been reported for this transformation.

The first method is reductive amination . This process begins with the reaction of cyclooct-2-en-1-one with ammonia (B1221849), which forms an intermediate imine. This imine is subsequently reduced to the desired amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a palladium catalyst.

A second route involves the reduction of a nitrile . In this pathway, cyclooct-2-enenitrile is first synthesized through the cyanation of cyclooctene using trimethylsilyl (B98337) cyanide (TMSCN) with a Lewis acid catalyst. The resulting nitrile is then hydrogenated, typically using Raney nickel at elevated temperature and pressure (e.g., 80°C and 5 atm H2), to yield this compound.

Starting Material Reagents Intermediate Product Reaction Type
Cyclooct-2-en-1-one1. Ammonia (NH3) 2. NaBH3CN or H2/PdImineThis compoundReductive Amination
Cyclooctene1. TMSCN, Lewis Acid 2. Raney Ni, H2Cyclooct-2-enenitrileThis compoundNitrile Reduction

Synthesis of Key Precursors and Functionalized Cyclic Systems

The synthesis of more complex analogues and functionalized cyclooctene systems relies on the preparation of key precursors which can be modified to incorporate amine functionalities or other groups.

Cyclooct-2-en-1-ol (B1609350) is a pivotal precursor for many cyclooctene derivatives. ontosight.ai Its synthesis can be accomplished through several methods, including the selective hydroxylation of cyclooct-2-ene or the reduction of cyclooct-2-en-1-one. ontosight.ai The (Z)-isomer of cyclooct-2-en-1-ol serves as a valuable intermediate for producing trans-cyclooctene (B1233481) derivatives through photochemical isomerization. biosynth.com This interconversion from the cis to the strained trans isomer is a key step in accessing highly reactive compounds for bioorthogonal applications. researchgate.net

Precursor Reaction Product Significance
Cyclooct-2-eneHydroxylationCyclooct-2-en-1-olAccess to allylic alcohol functionality. ontosight.ai
Cyclooct-2-en-1-oneReductionCyclooct-2-en-1-olConversion of ketone to alcohol. ontosight.ai
(Z)-Cyclooct-2-en-1-olPhotoisomerization(E)-Cyclooct-2-en-1-olFormation of strained trans-isomer.

Trans-cyclooctenes (TCOs) are highly strained and reactive molecules, making them central to the field of bioorthogonal chemistry, particularly in Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reactions with tetrazines. tcichemicals.com General synthesis of TCOs often employs a flow photochemistry method where the photoisomerization of a cis-cyclooctene is driven towards the trans-isomer by selective complexation with silver(I) ions. nih.govnih.gov

A variety of functionalized TCOs, including those with amine handles, have been developed. A diastereoselective synthesis starting from trans-cyclooct-4-enone allows for the introduction of diverse nucleophiles, yielding hydrophilic TCOs with improved physicochemical properties for biological applications. nih.gov Furthermore, amine-functionalized TCO derivatives are synthesized to enable their conjugation to biomolecules or other compounds via standard coupling techniques. sigmaaldrich.com Advanced strategies also include the development of "click-to-release" TCO linkers, which cleave upon reaction with a tetrazine, releasing a free amine. nih.gov

Cyclooctynes are another class of strained cyclic compounds used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, often referred to as "copper-free click chemistry". nih.gov Classical synthesis of the cyclooctyne (B158145) core involves methods like the base-catalyzed oxidative decomposition of 1,2-cycloalkadione bis-hydrazones. nih.gov More modern approaches derive functionalized cyclooctynes from cyclooctadiene via ring-closing metathesis or Beckmann rearrangement. researchgate.net

Dibenzocyclooctyne (DBCO) derivatives, which feature fused benzene (B151609) rings, exhibit enhanced strain and reactivity. mdpi.com However, their synthesis can be lengthy and challenging. mdpi.com Recent advances have provided more concise routes to aza-dibenzocyclooctyne (DIBAC or ADIBO) analogues, utilizing strategies such as the Pictet-Spengler reaction followed by a novel decomplexation of a cobalt-alkyne complex to reveal the strained eight-membered ring. researchgate.net

Substituted cyclooctatetraenes (COTs) represent a class of compounds with significant theoretical and synthetic interest. rsc.org The foundational method for their synthesis is the nickel-catalyzed tetramerization of acetylene, discovered by Reppe. rsc.org Modern methodologies have expanded upon this, with transition metal-mediated or -catalyzed reactions being a primary approach. rsc.org A notable strategy is the Ni(0)-catalyzed [2+2+2+2] cycloaddition of tethered diynes, which allows for the construction of highly functionalized and substituted COT frameworks. stanford.edu Another approach involves the valence isomerization of cubane (B1203433) precursors, catalyzed by rhodium(I), to yield functionalized COTs. researchgate.net

Advanced Synthetic Strategies for Amine Incorporation

Beyond the direct methods, advanced strategies have been developed for incorporating amine groups into complex aliphatic structures, which can be applied to cyclooctene systems. Transition-metal catalysis provides powerful tools for this purpose, including hydroamination and hydroaminoalkylation reactions, which directly add N-H bonds across double bonds. acs.org C(sp³)–H amination is another cutting-edge technique that allows for the direct conversion of a carbon-hydrogen bond to a carbon-nitrogen bond. acs.org

For systems like TCOs, amine incorporation often follows the formation of the strained ring. An alcohol or other functional handle on the TCO ring can be activated, for example as a p-nitrophenyl carbonate, and then reacted with an amine to form a stable carbamate (B1207046) linkage. nih.govgoogle.com Multicomponent reactions, such as the copper-catalyzed coupling of ortho-bromo(hetero)aryl ketones, terminal alkynes, and various amines, offer a highly efficient means of constructing complex amino-functionalized aromatic systems in a single step. nih.gov

Nucleophilic Amination of Halogenated Cyclooctenes

A direct and common approach to forming amines is through the nucleophilic substitution of a leaving group, such as a halogen, by an amine source. numberanalytics.com In the context of this compound synthesis, this involves the reaction of a halogenated cyclooctene with an aminating agent.

The mechanism typically follows an S(_N)2 pathway where the amine acts as the nucleophile, displacing the halide from the cyclooctene ring. numberanalytics.com For instance, 3-bromocyclooctene (B2537071) can be treated with ammonia or a primary amine to yield the corresponding this compound derivative. google.com The reaction conditions, such as solvent, temperature, and the nature of the aminating agent, are crucial for optimizing the yield and minimizing side reactions. While effective, direct halogenation can sometimes lead to safety concerns, prompting the use of alternative halogenating agents like N-halosuccinimides. bohrium.com

ReactantReagentProductYieldReference
3-bromocycloocteneAmmoniaThis compoundNot specified google.com

Reduction-Based Approaches for Amine Formation

Reduction-based strategies offer a versatile alternative for the synthesis of this compound. These methods typically involve the reduction of a nitrogen-containing functional group that has been previously installed on the cyclooctene scaffold.

One prominent example is the reduction of cyclooct-2-en-1-one oxime. The oxime is first formed by the reaction of cyclooct-2-en-1-one with hydroxylamine. acs.org Subsequent reduction of the oxime C=N double bond furnishes the desired amine. A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH(_3)CN) in an acidic medium or catalytic hydrogenation.

Another reduction-based route begins with the formation of cyclooct-2-enenitrile. This nitrile can then be reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH(_4)) or through catalytic hydrogenation, for example, with Raney nickel under hydrogen pressure.

Starting MaterialKey IntermediateReducing AgentProductReference
Cyclooct-2-en-1-oneCyclooct-2-en-1-one oximeNaBH(_3)CN / HThis compound
Cyclooct-2-enenitrile-Raney Nickel / H(_2)This compound
TCO nitrile 10-LiAlH(_4)Amine 16 chemrxiv.org

Asymmetric Synthesis and Enantioselective Pathways

The development of asymmetric methods to synthesize enantiomerically pure cyclic amines is of significant interest due to their application as chiral auxiliaries and their presence in bioactive molecules. mdpi.comacs.org

Chiral Auxiliary and Catalyst-Controlled Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. rsc.org In the synthesis of cyclic amines, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step. For instance, chiral sulfinamides have been extensively used as auxiliaries in the asymmetric synthesis of various amines. rsc.org

Catalyst-controlled asymmetric synthesis represents another major approach. Chiral catalysts, often transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.orgthieme-connect.com For example, the enantioselective reduction of diketones to diols using a chiral β-ketoiminato cobalt(II) catalyst can be the first step in an efficient synthesis of optically pure C(_2)-symmetrical cyclic amines. organic-chemistry.orgthieme-connect.com These diols can then be converted to the corresponding cyclic amines through a sequence of reactions. organic-chemistry.org

StrategyKey ComponentExample ApplicationReference
Chiral Auxiliary(S)-tert-butanesulfinamideAsymmetric synthesis of 2-substituted cyclic amines rsc.org
Chiral CatalystChiral β-ketoiminato cobalt(II) complexEnantioselective reduction of diketones to diols organic-chemistry.orgthieme-connect.com

Diastereoselective Approaches in Cyclic Amine Synthesis

Diastereoselective synthesis is a powerful strategy for controlling the relative stereochemistry of multiple stereocenters within a molecule. chemrxiv.org This is particularly relevant in the synthesis of complex cyclic systems.

A notable diastereoselective approach involves the 1,2-addition of nucleophiles to a chiral precursor. For example, a general platform for the diastereoselective synthesis of trans-cyclooctenes has been developed starting from trans-cyclooct-4-enone. chemrxiv.orgnih.gov Nucleophilic addition to this ketone occurs with high diastereoselectivity, allowing for the introduction of various functional groups with controlled stereochemistry. chemrxiv.orgnih.gov The resulting hydroxyl group can then be further manipulated or converted into an amine functionality. For instance, the reduction of a nitrile intermediate, formed through a diastereoselective addition, provides a route to a specific diastereomer of the corresponding amine. chemrxiv.org

Furthermore, tandem conjugate addition protocols have been employed for the diastereoselective synthesis of functionalized cyclic compounds that can serve as precursors to cyclic amines. researchgate.net

PrecursorNucleophile/ReagentKey FeatureProduct TypeReference
trans-Cyclooct-4-enoneVarious nucleophilesStereocontrolled 1,2-additionaxial-5-hydroxy-trans-cyclooctenes chemrxiv.orgnih.gov
Dimethyl (E,E)-octa-2,6-diendioate(R)- or (S)-lithium (α-methylbenzyl)benzylamideTandem conjugate addition(R)- and (S)-Methyl (2-methoxycarbonylcyclopent-2-enyl)acetate researchgate.net

Reactivity and Reaction Mechanisms of Cyclooct 2 En 1 Amine Derivatives

Olefin Functionalization and Transformation Reactions

Hydroboration and Allied Reactions

The hydroboration of allylic amines, such as Cyclooct-2-en-1-amine, is a key transformation for the synthesis of amino alcohols. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the borane reagent. Mechanistic studies on cyclic allylic amines suggest that the reaction can proceed through competing intramolecular and intermolecular pathways.

In the case of cyclic allylic amine borane complexes, iodine activation can induce intramolecular hydroboration. However, for allylic amines with a shorter tether between the amine and the double bond, an intermolecular hydroboration mechanism often dominates. This can lead to the formation of trans products, where the hydroxyl group and the amino group are on opposite faces of the ring. The regioselectivity of the hydroboration of allylic amines is also a critical aspect, with the boron atom generally adding to the less substituted carbon of the double bond.

Table 1: Regioselectivity in the Hydroboration of Unsaturated Amines

Substrate TypeMajor ProductMinor Product
Homoallylic Amine BoraneInternal Hydroboration ProductTerminal Hydroboration Product
Allylic Amine BoraneIntermolecular Hydroboration ProductIntramolecular Hydroboration Product

Oxidative Transformations to Heterocyclic Systems

The olefinic bond and the amino group in this compound derivatives provide a scaffold for the synthesis of various nitrogen-containing heterocyclic systems through oxidative cyclization reactions. While specific examples with this compound are not prevalent, general methods for the oxidative amination of unactivated alkenes offer a potential route.

One such approach involves the dual action of photoredox and copper catalysis to generate amidyl radicals that can add to the double bond. Subsequent β-hydride elimination from the resulting alkyl radical, mediated by a copper catalyst, can lead to the formation of allylic amines. Intramolecular versions of such reactions could potentially lead to the formation of bicyclic heterocyclic compounds. The regioselectivity and stereoselectivity of these transformations are key areas of investigation.

Transition Metal-Catalyzed Reactions

Ni-Catalyzed Cycloaddition Reactions

Nickel-catalyzed cycloaddition reactions are powerful tools for the construction of carbo- and heterocyclic rings. While specific examples involving this compound are not widely reported, the general reactivity of alkenes in Ni-catalyzed processes suggests potential applications. Metal catalysts can significantly modify the reactivity of olefins, enabling cycloadditions that are otherwise difficult to achieve under thermal conditions.

For instance, nickel catalysts are known to promote [2+2], [4+2], and other cycloaddition reactions of alkenes. The mechanism of these reactions often involves the formation of nickelacyclic intermediates. The ligands coordinated to the nickel center play a crucial role in determining the selectivity and efficiency of these transformations. The development of Ni-catalyzed cycloadditions involving cyclic amines like this compound could provide novel routes to complex polycyclic architectures.

Table 2: Overview of Investigated Reactions

Reaction TypeKey Features
Diels-Alder Reactions Strain-promoted reactivity in related systems.
Hydroboration Competition between intra- and intermolecular pathways influencing stereoselectivity.
Oxidative Transformations Potential for synthesis of N-heterocycles via oxidative amination.
Ni-Catalyzed Cycloadditions Versatile for ring formation, with ligand control over selectivity.

Cu-Mediated Oxidative Transformations

Copper-mediated oxidative transformations of this compound derivatives represent a key area of synthetic utility, allowing for the introduction of new functionalities and the construction of complex molecular architectures. While direct oxidative transformations on this compound itself are not extensively documented, the reactivity of the allylic amine moiety and the cyclooctene (B146475) double bond can be inferred from studies on related systems. Key copper-mediated oxidative reactions applicable to this scaffold include aziridination and oxidative cyclization.

Aziridination: The double bond of the cyclooctene ring is susceptible to copper-catalyzed aziridination. This reaction involves the transfer of a nitrene group to the alkene, forming a strained three-membered aziridine ring. Various copper(I) and copper(II) complexes have been shown to be effective catalysts for this transformation, often using reagents like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. cmu.edu The mechanism is believed to proceed through a copper-nitrenoid intermediate. For cis-cyclooctene, copper(II) complexes with N-donor pyridine-based ligands have demonstrated high catalytic activity, yielding the corresponding aziridine in good yields. uni-wuppertal.denih.gov The presence of the allylic amine in a this compound derivative would likely influence the stereoselectivity of the aziridination, potentially directing the incoming nitrene to one face of the double bond.

Oxidative Cyclization: The allylic amine functionality in this compound derivatives can undergo intramolecular oxidative cyclization reactions mediated by copper salts. These reactions can lead to the formation of various nitrogen-containing heterocyclic structures. For instance, N-sulfonylated allylic amines have been shown to undergo oxidative cyclization in the presence of copper(II) acetate to form complex polycyclic systems. acs.org The mechanism likely involves coordination of the copper to the amine and the double bond, followed by an intramolecular aminocupration and subsequent oxidative processes. The specific products formed would depend on the nature of the substituents on the amine and the reaction conditions.

Below is a table summarizing potential Cu-mediated oxidative transformations of a generic N-protected this compound derivative.

TransformationCopper CatalystOxidant/ReagentPotential Product
AziridinationCu(I) or Cu(II) complexesPhI=NTsN-Tosyl-9-azabicyclo[6.1.0]non-4-ene
Oxidative CyclizationCu(OAc)₂Stoichiometric oxidantFused or bridged heterocyclic compounds

Homogeneous Hydrogenation and Stereodirection (e.g., Crabtree's Catalyst)

Homogeneous hydrogenation provides a powerful tool for the stereoselective reduction of the double bond in this compound derivatives. Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, is a particularly effective homogeneous catalyst for the hydrogenation of olefins, including sterically hindered tri- and tetrasubstituted alkenes. wikipedia.orgchem-station.com A key feature of Crabtree's catalyst is its ability to be directed by coordinating functional groups, such as hydroxyl and amine groups, leading to high levels of stereocontrol in the hydrogenation reaction. chem-station.com

The amine group in a this compound derivative can act as a directing group, coordinating to the iridium center of the catalyst and delivering the hydrogen atoms to the same face of the double bond. This results in syn-hydrogenation relative to the position of the amine group. The stereochemical outcome is therefore highly dependent on the conformation of the cyclooctene ring and the orientation of the amine substituent.

The general mechanism for hydrogenation with Crabtree's catalyst involves the oxidative addition of hydrogen to the iridium(I) center to form a dihydridoiridium(III) species. The alkene substrate then coordinates to this activated complex, followed by migratory insertion of the alkene into an iridium-hydride bond and subsequent reductive elimination of the alkane product to regenerate the active catalyst. youtube.com The directing effect of the amine group arises from its ability to displace a weakly coordinating ligand and form a stable chelate with the iridium center, which orients the substrate for hydrogen delivery.

The table below illustrates the expected major diastereomer from the directed hydrogenation of a this compound derivative using Crabtree's catalyst.

SubstrateCatalystSolventMajor Product (Stereochemistry)
cis-Cyclooct-2-en-1-amine derivativeCrabtree's CatalystDichloromethanecis-1-Aminocyclooctane derivative

It is important to note that the efficiency and stereoselectivity of the hydrogenation can be influenced by factors such as the solvent, the specific protecting group on the amine, and the presence of other functional groups in the molecule.

Rearrangement Reactions and Acid-Catalyzed Processes

This compound and its derivatives can undergo a variety of rearrangement reactions and acid-catalyzed processes, leading to structurally diverse products. These transformations often involve the generation of cationic intermediates, which can then rearrange to more stable structures.

Beckmann Rearrangement: While not a direct reaction of this compound, the Beckmann rearrangement of the corresponding oxime, derived from cyclooct-2-en-1-one, is a highly relevant acid-catalyzed process. The Beckmann rearrangement converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com In the case of the cyclooctanone oxime, treatment with acid (e.g., sulfuric acid, polyphosphoric acid) promotes the rearrangement to a nine-membered lactam, 2-azacyclononanone. researchgate.netresearchgate.net The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, with concomitant loss of water. The resulting nitrilium ion is then trapped by water to yield the lactam. wikipedia.org

Schmidt Reaction: The Schmidt reaction is another acid-catalyzed rearrangement that can be applied to ketones, providing an alternative route to lactams. wikipedia.orglibretexts.org The reaction of cyclooctanone with hydrazoic acid (HN₃) in the presence of a strong acid leads to the formation of the same nine-membered lactam as the Beckmann rearrangement. The mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack of the azide to form an azidohydrin intermediate. Subsequent dehydration and rearrangement with loss of dinitrogen gas afford the lactam. libretexts.org

Acid-Catalyzed Allylic Amination: The allylic amine functionality itself can participate in acid-catalyzed reactions. In the presence of a Brønsted or Lewis acid, the amine can act as a leaving group (after protonation) to generate an allylic carbocation. This carbocation can then be trapped by a nucleophile. If the nucleophile is another amine, this constitutes an allylic amination reaction. researchgate.net For this compound, this could lead to the formation of regioisomeric allylic amines if the nucleophile attacks at a different position of the allylic system.

The table below summarizes some of the potential rearrangement and acid-catalyzed reactions relevant to derivatives of this compound.

Starting Material DerivativeReactionAcid CatalystProduct
Cyclooct-2-en-1-one OximeBeckmann RearrangementH₂SO₄, PPA9-membered unsaturated lactam
Cyclooct-2-en-1-oneSchmidt ReactionH₂SO₄, HN₃9-membered unsaturated lactam
N-Protected this compoundAllylic SubstitutionLewis or Brønsted AcidSubstituted allylic amine

Computational Chemistry and Theoretical Studies of Cyclooct 2 En 1 Amine Derivatives

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical calculations have become an indispensable tool for understanding the intricate details of chemical reactions involving Cyclooct-2-en-1-amine derivatives. These methods allow for the exploration of potential energy surfaces, the identification of transient intermediates and transition states, and the elucidation of the electronic factors that govern reactivity.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the reaction pathways of organic molecules, including the reactions of this compound derivatives. By approximating the electron density of a system, DFT can accurately and efficiently calculate the energies of various molecular geometries, providing a detailed map of the reaction landscape.

For instance, in the context of nucleophilic additions to the double bond of a this compound derivative, DFT calculations can be employed to model the approach of a nucleophile. The calculations can trace the energetic profile as the nucleophile forms a new bond with one of the carbon atoms of the double bond, leading to the formation of an intermediate. By comparing the energies of different possible pathways, researchers can predict the most likely course of the reaction.

A representative example of a reaction pathway that can be elucidated using DFT is the addition of a generic nucleophile (Nu⁻) to the cyclooctene (B146475) ring. The theory can be used to model the initial formation of a reactant complex, the transition state, and the final product, providing the relative energies for each step.

Table 1: Illustrative DFT-Calculated Relative Energies for a Nucleophilic Addition to a this compound Derivative.
Reaction StepDescriptionRelative Energy (kcal/mol)
ReactantsThis compound derivative + Nucleophile0.0
Transition State 1 (TS1)Nucleophilic attack on the double bond+15.2
IntermediateFormation of a carbanionic intermediate-5.7
Transition State 2 (TS2)Protonation of the carbanion+8.1
ProductFinal addition product-20.3

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Analysis of Transition States and Activation Energies

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energies. The transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable arrangement of atoms that connects reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Computational methods, particularly DFT, are adept at locating and characterizing the geometry of transition states. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which is characterized by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants and the transition state, the activation energy for a particular reaction step can be determined. This information is crucial for predicting the feasibility of a proposed mechanism and for understanding the factors that influence the reaction rate. For example, the activation energy for the cycloaddition reaction of an amine with the double bond of a cyclooctene ring can be computationally evaluated to understand its kinetic viability.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of a this compound Derivative.
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
[2+2] CycloadditionFormation of a four-membered ring35.8
[4+2] Cycloaddition (Diels-Alder type)Formation of a six-membered ring (if diene is present)22.5
Nucleophilic AdditionDirect addition of a nucleophile to the double bond15.2

Note: The values in this table are hypothetical and serve to illustrate how computational chemistry can be used to compare the energetics of different potential reaction pathways.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding and predicting the reactivity of molecules. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO is a key indicator of the reactivity; a smaller energy gap generally corresponds to a more favorable interaction and a faster reaction.

For this compound derivatives, the HOMO is typically associated with the electron-rich regions of the molecule, such as the nitrogen lone pair and the π-system of the double bond. The LUMO, on the other hand, is associated with the electron-deficient regions and represents the area most susceptible to nucleophilic attack.

Computational software can readily calculate and visualize the HOMO and LUMO of a molecule. This allows chemists to predict the sites of electrophilic and nucleophilic attack and to understand the stereochemical and regiochemical outcomes of reactions. For example, in a reaction with an electrophile, the electrophile will preferentially attack the atom(s) with the largest coefficients in the HOMO of the this compound derivative.

Table 3: Illustrative Calculated Frontier Molecular Orbital Energies for a this compound Derivative and a Generic Electrophile.
MoleculeOrbitalEnergy (eV)
This compound DerivativeHOMO-5.8
LUMO+1.2
Generic ElectrophileHOMO-8.5
LUMO-0.5

Note: The values in this table are hypothetical and for illustrative purposes. The HOMO-LUMO gap between the amine (nucleophile) and the electrophile would influence the reaction rate.

Conformational Landscape and Isomer Stability Calculations

The eight-membered ring of this compound is highly flexible, leading to a complex conformational landscape with multiple low-energy conformers. Understanding the relative stabilities of these conformers is crucial, as the reactivity and spectroscopic properties of the molecule can be highly dependent on its three-dimensional structure.

Computational methods are extensively used to explore the potential energy surface of cyclic molecules and to identify the various stable conformations and their relative energies. Techniques such as conformational searches, often coupled with DFT or other high-level ab initio methods, can provide a detailed picture of the conformational preferences of this compound derivatives.

Studies on the parent cyclooctene molecule have revealed the existence of several stable conformations, such as the chair, boat, and twist-boat forms. The introduction of an amine substituent at the allylic position can further influence the conformational equilibrium by introducing new steric and electronic interactions. Theoretical calculations can quantify these effects and predict the most stable conformer in the gas phase or in solution.

Table 4: Hypothetical Relative Energies of Different Conformers of a this compound Derivative Calculated by DFT.
ConformerDescriptionRelative Energy (kcal/mol)
Chair-EquatorialChair-like ring with the amine group in an equatorial position0.00
Chair-AxialChair-like ring with the amine group in an axial position1.85
Twist-Boat-EquatorialTwist-boat ring with the amine group in an equatorial position3.20
Boat-AxialBoat-like ring with the amine group in an axial position5.10

Note: The values in this table are hypothetical and based on the known conformational preferences of cyclooctene, illustrating how the amine substituent's position would affect stability.

Prediction and Interpretation of Spectroscopic Properties (Theoretical)

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these properties for a given molecular structure, theoretical spectra can be generated and compared with experimental data to confirm the structure of a newly synthesized compound or to assign specific spectral features to particular atoms or vibrational modes.

For this compound derivatives, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations can help to resolve ambiguities in spectral assignments, particularly for complex molecules with many overlapping signals.

Similarly, theoretical IR spectra can be computed by performing frequency calculations. These calculations provide the vibrational frequencies and intensities of the various normal modes of the molecule. This information is invaluable for assigning the absorption bands in an experimental IR spectrum to specific bond stretches, bends, and other vibrations within the molecule.

Table 5: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative.
Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C1 (CH-NH₂)55.256.1
C2 (=CH)130.5131.3
C3 (=CH)128.9129.8
C4 (CH₂)32.733.5
C5 (CH₂)26.427.1
C6 (CH₂)29.129.9
C7 (CH₂)35.836.5
C8 (CH₂)25.326.0

Note: The values in this table are hypothetical and for illustrative purposes, showing the typical level of agreement between calculated and experimental NMR data.

Table 6: Selected Calculated IR Frequencies (cm⁻¹) for a this compound Derivative.
Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch3350, 33103400-3250
C=C Stretch16551680-1640
C-N Stretch11201250-1020
=C-H Bend890900-675

Note: The values in this table are hypothetical and intended to demonstrate how theoretical calculations can predict the key vibrational modes of a molecule.

Advanced Characterization Methodologies in Cyclooct 2 En 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within Cyclooct-2-en-1-amine.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of nitrogen, causing their signals to appear further downfield compared to simple alkane protons. libretexts.org Similarly, the vinylic protons of the double bond resonate at a characteristic downfield region. The protons of the primary amine group (-NH₂) typically appear as a broad signal that can be exchanged with deuterium (B1214612) oxide (D₂O), leading to its disappearance from the spectrum, which is a key identification method. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity
-CH-NH₂ (C1-H) ~3.0 - 3.5 Multiplet
-CH=CH- (C2-H, C3-H) ~5.5 - 5.8 Multiplet
-NH₂ ~1.0 - 3.0 Broad Singlet

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the double bond (olefinic carbons) are found in the downfield region of the spectrum, typically between 120 and 140 ppm. The carbon atom bonded to the amine group (C1) is also shifted downfield due to the electronegativity of the nitrogen atom. libretexts.org The remaining saturated carbon atoms of the cyclooctyl ring appear in the upfield, aliphatic region of the spectrum. libretexts.orgoregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ) ppm
C1 (-CH-NH₂) ~50 - 60
C2 (=CH-) ~125 - 135
C3 (=CH-) ~128 - 138

Advanced NMR Techniques for Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR experiments are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities throughout the cyclooctene (B146475) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals correlations between all protons within a single spin system, not just those that are directly coupled. This can be particularly useful for identifying all the protons belonging to the contiguous aliphatic chain of the ring system. ipb.pt

These advanced techniques, used in combination, provide a complete and detailed picture of the molecular structure, overcoming the limitations of simple 1D NMR spectra. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₈H₁₅N), the molecular weight is approximately 125.21 amu. According to the nitrogen rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. jove.com The mass spectrum of a cyclic amine typically shows a discernible molecular ion peak (M⁺). whitman.eduwhitman.edu

The fragmentation of cyclic amines is characterized by several key pathways: whitman.edumiamioh.edu

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). jove.comyoutube.com This process leads to the formation of a resonance-stabilized iminium cation. For this compound, this would involve the breaking of the C1-C8 or C1-C2 bonds within the ring, leading to ring-opened fragments.

Loss of Hydrogen: A peak corresponding to the loss of a hydrogen atom from the molecular ion ([M-1]⁺) is also commonly observed in cyclic amines. whitman.eduwhitman.edu

Ring Cleavage: Fragmentation can also be initiated by the breaking of a bond beta to the nitrogen atom, leading to the cleavage of the ring and subsequent loss of small alkene molecules like ethylene. whitman.eduwhitman.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for determining the precise molecular formula of a compound. Primary amines ionize very effectively in positive ESI mode to produce an intact protonated molecule, [M+H]⁺. theanalyticalscientist.com For this compound, this would result in a prominent ion at an m/z (mass-to-charge ratio) of approximately 126.133.

The high mass accuracy of HR-MS allows for the determination of the elemental composition from the measured m/z value, confirming the molecular formula C₈H₁₆N⁺ for the protonated molecule and thus C₈H₁₅N for the neutral compound. researchgate.net This technique is invaluable for confirming the identity of the compound with high confidence. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and alkene functionalities. pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500 (typically two sharp bands) Medium
Alkene (=C-H) C-H Stretch 3020 - 3100 Medium
Alkane (C-H) C-H Stretch 2850 - 2960 Strong
Primary Amine (-NH₂) N-H Bend (Scissoring) 1580 - 1650 Medium to Strong
Alkene (C=C) C=C Stretch ~1650 Medium, can be weak

The presence of two distinct, sharp peaks in the 3300-3500 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂). libretexts.orgwpmucdn.com The N-H bending vibration often appears near the C=C stretching frequency and can sometimes overlap. wpmucdn.com The combination of these specific absorptions provides strong evidence for the key functional groups within the this compound structure. youtube.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. wikipedia.org

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.orgyoutube.com The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.govyoutube.com

For this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved by slow evaporation of a solvent from a saturated solution of a solid derivative of the amine, such as a hydrochloride or tartrate salt, which often have better-defined crystal lattices. Once a suitable crystal is mounted, it is subjected to X-ray diffraction. The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. youtube.com

The primary outputs of an SC-XRD experiment on a derivative of this compound would be:

Confirmation of the Cyclooctene Ring Conformation: The eight-membered ring of cyclooctene can adopt several conformations, and SC-XRD would precisely define the solid-state conformation.

Determination of Relative Stereochemistry: The relative positions of the amino group and the double bond would be unequivocally established.

Determination of Absolute Configuration: For a chiral sample of this compound, SC-XRD of a derivative with a known chiral auxiliary can be used to determine the absolute configuration (R or S) of the stereogenic center.

A representative table of crystallographic data that would be generated for a derivative of this compound is presented below.

ParameterHypothetical Value for a this compound Derivative
Chemical FormulaC8H16ClN
Formula Weight161.67
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 8.123(4), b = 10.456(5), c = 12.789(6)
Volume (ų)1086.5(9)
Z (molecules per unit cell)4
Calculated Density (g/cm³)0.987
R-factor (%)4.5

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and analyzing its isomeric forms.

HPLC is a versatile technique for separating compounds based on their differential interactions with a stationary phase and a liquid mobile phase. sielc.com For this compound, HPLC can be used to determine chemical purity and to separate diastereomeric and enantiomeric isomers. researchgate.net

To assess purity, a reversed-phase HPLC method would typically be developed. The amine would be passed through a column with a nonpolar stationary phase (like C18), and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid) would be used for elution. sielc.com A UV detector would monitor the effluent, and the purity would be determined by the area percentage of the main peak.

For the separation of enantiomers, a chiral stationary phase (CSP) is required. uma.esresearchgate.net The two enantiomers of this compound would interact differently with the chiral environment of the column, leading to different retention times and thus, separation. A typical chiral HPLC analysis would provide the following information:

ParameterDescription
Retention Time (tR)The time it takes for each enantiomer to pass through the column.
Resolution (Rs)A measure of the degree of separation between the two enantiomeric peaks.
Enantiomeric RatioThe ratio of the peak areas of the two enantiomers, used to calculate ee.

Gas Chromatography is another powerful technique for separating volatile compounds. wiley.com For the determination of the enantiomeric excess (ee) of a chiral compound like this compound, a chiral GC column is employed. researchgate.net Prior to analysis, the amine is often derivatized, for example, by acylation, to increase its volatility and improve chromatographic performance. wiley.com

The derivatized enantiomers are then introduced into the GC, where they interact with a chiral stationary phase. As with chiral HPLC, the differential interactions lead to a separation in time. A flame ionization detector (FID) is commonly used for detection. The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

A sample data table from a chiral GC analysis of a derivatized this compound sample is shown below.

EnantiomerRetention Time (min)Peak Area
112.5495,000
213.125,000

From this data, the enantiomeric excess would be calculated as 90%.

Kinetic Studies using Spectroscopic and Chromatographic Monitoring

Kinetic studies are crucial for understanding the reaction rates and mechanisms involving this compound. nih.gov Both spectroscopic and chromatographic methods can be employed to monitor the progress of a reaction over time. nih.govunl.edu

For instance, if this compound is undergoing a reaction that involves a change in a chromophore, UV-Vis spectroscopy can be used to monitor the change in absorbance at a specific wavelength over time. The rate of the reaction can then be determined from the rate of change of absorbance.

Alternatively, chromatographic methods like HPLC or GC can be used to monitor the disappearance of the starting material (this compound) and the appearance of the product(s) over time. Aliquots of the reaction mixture are taken at various time points, quenched, and then analyzed. By plotting the concentration of the reactant or product as a function of time, the reaction rate and order can be determined. unl.edu For example, in a kinetic resolution of racemic this compound, chiral HPLC or GC would be used to monitor the concentration and enantiomeric excess of the unreacted amine over time. nih.gov

Q & A

Q. How can Cyclooct-2-en-1-amine be synthesized with high purity, and what analytical methods validate its structural integrity?

Methodological Answer: Synthesis typically involves alkylation or reductive amination of cyclooctene derivatives. Purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm amine functionality and cyclooctene backbone integrity . Infrared (IR) spectroscopy can verify N-H stretching vibrations (~3300 cm⁻¹). For advanced purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated aging protocols:

  • pH stability: Test aqueous solutions across pH 2–12, monitoring degradation via UV-Vis spectroscopy or LC-MS.
  • Thermal stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
    Contradictions in degradation pathways (e.g., oxidation vs. hydrolysis) require kinetic modeling and Arrhenius plots to resolve .

Q. How does the amine group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The lone pair on the nitrogen enhances nucleophilicity. Comparative studies with non-amine analogs (e.g., cycloalkenes) can isolate amine-specific reactivity. Use kinetic experiments (e.g., reaction with alkyl halides) monitored via stopped-flow spectroscopy. Solvent effects (polar vs. nonpolar) should be analyzed using linear free-energy relationships (LFER) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported CO₂ absorption capacities of this compound compared to other heterocyclic amines?

Methodological Answer: Adopt a PICOT framework:

  • Population: this compound vs. benchmark amines (e.g., piperazine).
  • Intervention: CO₂ absorption under controlled pressure/temperature.
  • Comparison: Gravimetric analysis of CO₂ uptake.
  • Outcome: Absorption efficiency (mmol CO₂/g amine).
  • Time: Equilibrium time measurement.
    Use a factorial design to test interactions between amine concentration, CO₂ partial pressure, and temperature. Conflicting data may arise from solvent choice (aqueous vs. non-aqueous); control solvent polarity and ionic strength .

Q. How can computational models predict the degradation pathways of this compound in oxidative environments?

Methodological Answer: Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for N-H and C-N bonds. Molecular dynamics (MD) simulations can model solvent interactions. Validate predictions with experimental

  • Oxidative degradation: Expose to H₂O₂ or O₃, analyze products via LC-MS/MS.
  • Radical scavengers: Introduce inhibitors (e.g., BHT) to identify dominant pathways.
    Meta-analyses of analogous amines (e.g., cyclohexylamine) provide comparative frameworks .

Q. What methodological strategies optimize the enantioselective synthesis of this compound derivatives for chiral catalyst development?

Methodological Answer: Use asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Screen reaction conditions (solvent, temperature, catalyst loading) using design of experiments (DoE) to maximize ee. Statistical tools like partial least squares (PLS) regression can identify critical variables .

Q. How do steric effects in this compound influence its binding affinity in host-guest chemistry applications?

Methodological Answer: Conduct isothermal titration calorimetry (ITC) to measure binding constants (Kₐ) with macrocyclic hosts (e.g., cucurbiturils). Compare with less sterically hindered amines (e.g., linear octenylamines). Molecular docking simulations (e.g., AutoDock Vina) can visualize binding modes. Steric parameters (e.g., Tolman cone angles) should correlate with experimental Kₐ values .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported pKa values of this compound?

Methodological Answer: Systematic reviews (PRISMA guidelines) can aggregate existing data. Assess measurement techniques:

  • Potentiometric titration: Standard method but sensitive to ionic strength.
  • Spectrophotometric methods: pH-dependent UV shifts may introduce bias.
    Apply meta-regression to identify covariates (e.g., temperature, solvent composition). Replicate experiments under standardized conditions (IUPAC protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.